molecular formula C10H13ClFNO B2617995 Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride CAS No. 51627-98-6

Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride

Cat. No. B2617995
Key on ui cas rn: 51627-98-6
M. Wt: 217.67
InChI Key: XGMBNBFXPZFUEK-UHFFFAOYSA-N
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Patent
US09193719B2

Procedure details

2-(4-Fluorophenyl)acetonitrile (1.0 g, 7.4 mmol) was dissolved in anhydrous ethanol (2 mL) under an atmosphere of Ar. The solution was cooled to 0° C., saturated with HCl gas, stirred for 6 h, allowed to warm to RT, and stirred for 6 h. Organic solvent was removed in vacuo to afford ethyl 2-(4-fluorophenyl)acetimidate hydrochloride (1.6 g, 100%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 12.27 (m, 1H), 11.20 (m, 1H), 7.40 (dd, J=8.3, 5.5 Hz, 2H), 7.19 (t, J=8.8 Hz, 2H), 4.38 (q, J=7.0 Hz, 2H), 3.99 (s, 2H), 1.25 (t, J=7.0 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[ClH:11].[CH2:12]([OH:14])[CH3:13]>>[ClH:11].[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](=[NH:10])[O:14][CH2:12][CH3:13])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC#N
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Organic solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cl.FC1=CC=C(C=C1)CC(OCC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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